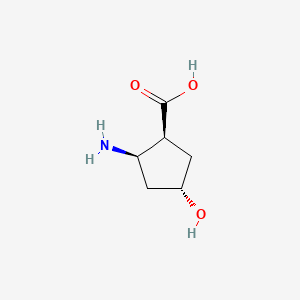
(1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) is a chiral amino acid derivative with a unique cyclopentane ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry in the cyclopentane ring. The reaction conditions often include the use of strong bases and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale stereoselective synthesis techniques. These methods often employ catalysts and optimized reaction conditions to maximize yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- (1S,2R,4S)-1-Amino-4-hydroxycyclopentane-1-carboxylic acid
- (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate
- (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanoate
Uniqueness: What sets (1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxy functional groups on the cyclopentane ring. This unique structure contributes to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
156406-07-4 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.158 |
IUPAC-Name |
(1S,2R,4S)-2-amino-4-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-5-2-3(8)1-4(5)6(9)10/h3-5,8H,1-2,7H2,(H,9,10)/t3-,4-,5+/m0/s1 |
InChI-Schlüssel |
NSGWHGZCFYZYMB-VAYJURFESA-N |
SMILES |
C1C(CC(C1C(=O)O)N)O |
Synonyme |
Cyclopentanecarboxylic acid, 2-amino-4-hydroxy-, (1alpha,2alpha,4beta)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















